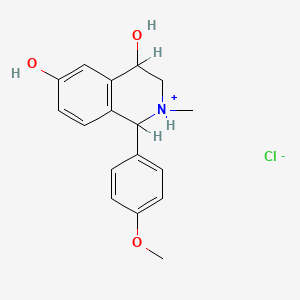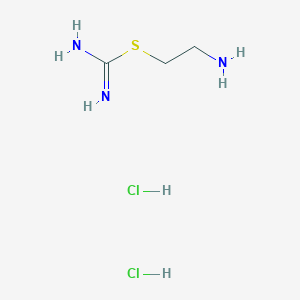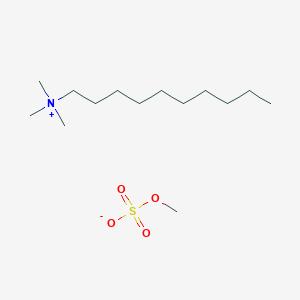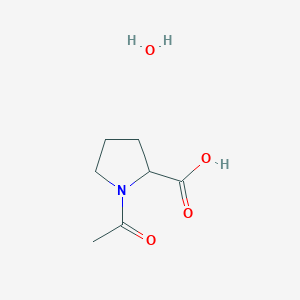
1-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride is a complex organic compound with a unique structure that includes a methoxyphenyl group, a tetrahydroisoquinoline core, and a chloride ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction, where the tetrahydroisoquinoline core is alkylated with a methoxyphenyl halide.
Formation of the Chloride Salt: The final step involves the addition of hydrochloric acid to form the chloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
1-(4-Methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups or to convert the methoxy group to a hydroxyl group.
Substitution: The chloride ion can be substituted with other nucleophiles such as bromide, iodide, or acetate.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium iodide or silver acetate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehydroxylated or demethoxylated products.
Substitution: Formation of new halide or acetate derivatives.
科学的研究の応用
1-(4-Methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
作用機序
The mechanism of action of 1-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain.
類似化合物との比較
Similar Compounds
1-(4-Methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl groups and chloride ion.
1-(4-Methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium: Lacks the hydroxyl groups.
1-(4-Methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol: Lacks the chloride ion.
Uniqueness
The presence of both hydroxyl groups and the chloride ion in 1-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
93203-06-6 |
|---|---|
分子式 |
C17H20ClNO3 |
分子量 |
321.8 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride |
InChI |
InChI=1S/C17H19NO3.ClH/c1-18-10-16(20)15-9-12(19)5-8-14(15)17(18)11-3-6-13(21-2)7-4-11;/h3-9,16-17,19-20H,10H2,1-2H3;1H |
InChIキー |
VBXLHYCGQDAHGW-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1CC(C2=C(C1C3=CC=C(C=C3)OC)C=CC(=C2)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13786941.png)
![1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone](/img/structure/B13786943.png)


![Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]-](/img/structure/B13786952.png)






